

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol

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Compound of Interest

Compound Name: 2,6,8-Trimethyl-4-nonanol

Cat. No.: B085493

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **2,6,8-trimethyl-4-nonanol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

2,6,8-Trimethyl-4-nonanol is a branched-chain aliphatic alcohol. Its structure consists of a nonane backbone with three methyl group branches at positions 2, 6, and 8, and a hydroxyl group at position 4.

Chemical Identifiers:

- IUPAC Name: 2,6,8-trimethylnonan-4-ol[1][2]
- CAS Number: 123-17-1[1][2]
- Molecular Formula: C₁₂H₂₆O[1][2]
- InChI Key: LFEHSRSSAGQWNI-UHFFFAOYSA-N[1][2]

The presence of multiple chiral centers at carbons 2, 4, 6, and 8 means that **2,6,8-trimethyl-4-nonanol** can exist as several stereoisomers. Commercial preparations are often sold as a mixture of threo and erythro isomers.[3]

Physicochemical Properties:

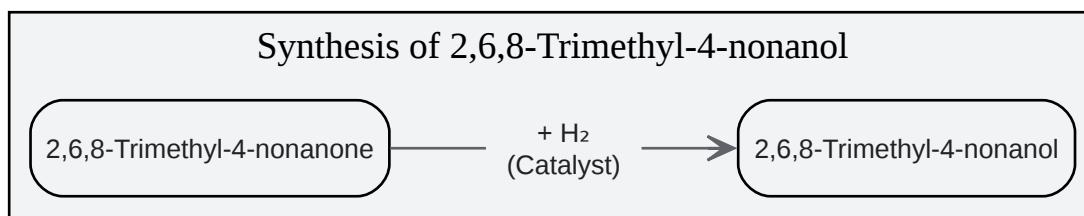
The following table summarizes the key quantitative data for **2,6,8-trimethyl-4-nonanol**.

Property	Value	Reference
Molecular Weight	186.33 g/mol	[1] [2]
Appearance	Water-white liquid with a pleasant odor	[4] [5]
Boiling Point	225 °C (498.65 K)	[1] [6]
Melting Point	-59.9 °C	[6]
Density	0.817 g/cm ³	[6]
Refractive Index	1.4350	[6]
Vapor Pressure	0.0158 mmHg at 25 °C	[6]
Solubility	Insoluble in water	[4] [5]

Synthesis of 2,6,8-Trimethyl-4-nonanol

The primary and most efficient method for the synthesis of **2,6,8-trimethyl-4-nonanol** is the catalytic hydrogenation of its corresponding ketone precursor, 2,6,8-trimethyl-4-nonanone.[\[7\]](#) This reaction involves the addition of hydrogen across the carbonyl group, converting it to a hydroxyl group.

Reaction Scheme:



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Caption: Synthesis of **2,6,8-Trimethyl-4-nonanol** via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,6,8-trimethyl-4-nonanone

This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired stereoselectivity.

Materials:

- 2,6,8-trimethyl-4-nonanone
- Palladium on carbon (5% Pd/C)
- Ethanol (anhydrous)
- Hydrogen gas (high purity)
- Parr hydrogenation apparatus or a similar high-pressure reactor
- Filtration apparatus (e.g., Celite® pad)
- Rotary evaporator

Procedure:

- Reactor Setup: In a clean, dry high-pressure reactor vessel, dissolve 2,6,8-trimethyl-4-nonanone (1.0 equivalent) in anhydrous ethanol.
- Catalyst Addition: Carefully add 5% palladium on carbon catalyst to the solution. The amount of catalyst can typically range from 1-5% by weight of the starting ketone.
- System Purge: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system with an inert gas, such as nitrogen or argon, three times to remove any residual air.
- Hydrogenation: Evacuate the vessel and then introduce hydrogen gas to the desired pressure (e.g., 3-5 atm). Commence vigorous stirring or shaking.
- Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. This may take several hours and is dependent on the reaction scale, catalyst loading, temperature, and pressure.

- Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
- Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
- Purification: The crude **2,6,8-trimethyl-4-nonanol** can be purified by vacuum distillation if necessary.

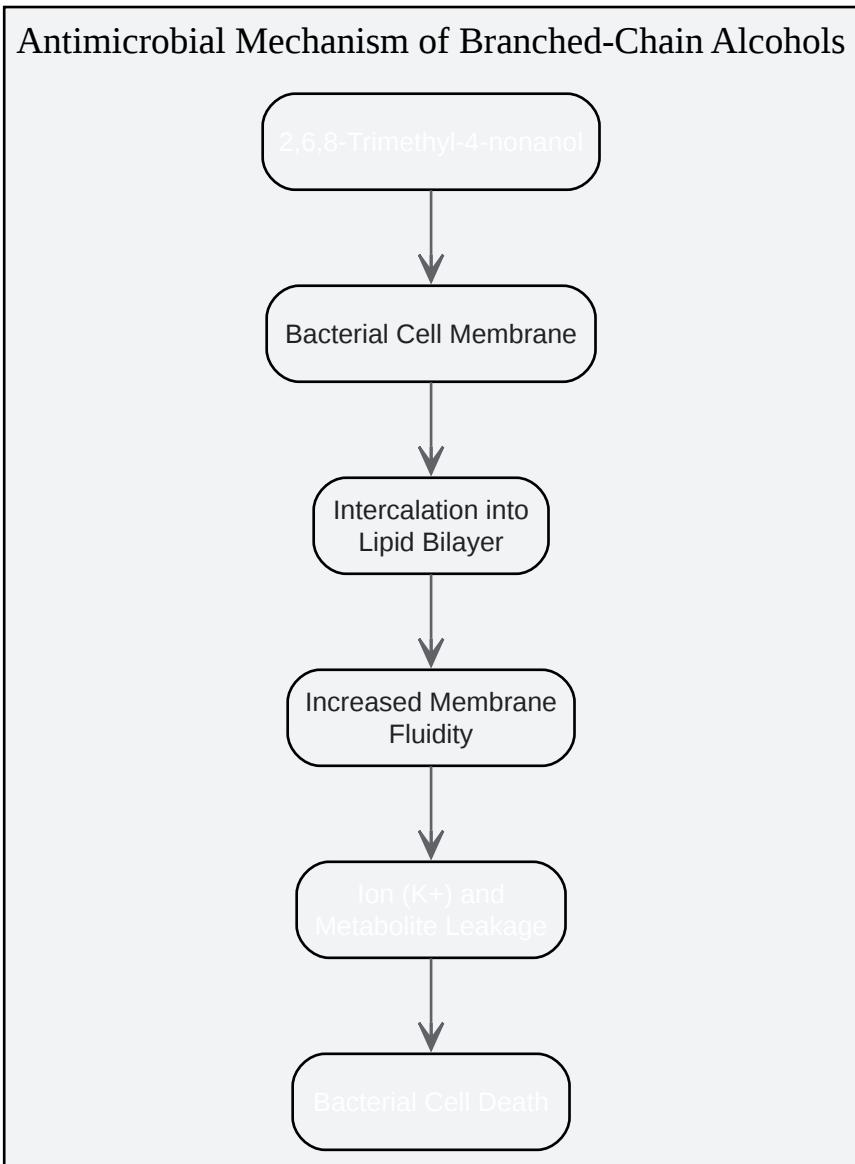
Stereoselectivity: The reduction of 2,6,8-trimethyl-4-nonanone creates a new stereocenter at the C4 position, resulting in the formation of diastereomers. The use of a palladium on carbon catalyst has been reported to yield a 3:1 mixture of threo to erythro isomers.^[7] The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of **2,6,8-trimethyl-4-nonanol** are limited, research on structurally similar long-chain and branched-chain alcohols suggests potential areas of interest.

Antimicrobial Activity: Long-chain fatty alcohols have been shown to possess antibacterial activity against a range of pathogens, including *Staphylococcus aureus*.^[8] The mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components such as potassium ions, and ultimately cell death.^{[8][9]}

Proposed Mechanism of Antimicrobial Action:



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Caption: Proposed mechanism of antimicrobial action for **2,6,8-trimethyl-4-nonanol**.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for assessing the antimicrobial activity of a compound.

Materials:

- **2,6,8-trimethyl-4-nonanol**

- Bacterial strain (e.g., *Staphylococcus aureus*)
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Preparation of Inoculum: Culture the bacterial strain in the appropriate growth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
- Serial Dilutions: Prepare a series of twofold dilutions of **2,6,8-trimethyl-4-nonanol** in the growth medium in the wells of a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) control wells.
- Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

Future Research Directions

The branched structure and hydroxyl group of **2,6,8-trimethyl-4-nonanol** suggest potential for biological activity.^[7] Further research is warranted to explore its interactions with enzymes and receptors, and to validate preliminary suggestions of antioxidant, anti-inflammatory, or more specific antimicrobial properties.^[7] Elucidating the specific molecular targets and signaling pathways modulated by this and other branched-chain alcohols could open new avenues for therapeutic development.

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